(Gln18)-PF4 (15-22) (human)

Oral peptide delivery Anti-inflammatory peptides Route of administration

(Gln18)-PF4 (15-22) (human), CAS 144207-60-3, is an octapeptide fragment (TTSQVRPR) corresponding to residues 15–22 of mature human platelet factor 4 (PF4/CXCL4), a 70-amino acid CXC chemokine. The designation 'Gln18' identifies the native glutamine at position 18 of the PF4 sequence, not a mutation.

Molecular Formula C38H69N15O13
Molecular Weight 944.0 g/mol
Cat. No. B12108661
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(Gln18)-PF4 (15-22) (human)
Molecular FormulaC38H69N15O13
Molecular Weight944.0 g/mol
Structural Identifiers
SMILESCC(C)C(C(=O)NC(CCCN=C(N)N)C(=O)N1CCCC1C(=O)NC(CCCN=C(N)N)C(=O)O)NC(=O)C(CCC(=O)N)NC(=O)C(CO)NC(=O)C(C(C)O)NC(=O)C(C(C)O)N
InChIInChI=1S/C38H69N15O13/c1-17(2)27(51-29(58)20(11-12-25(39)57)47-30(59)23(16-54)50-34(63)28(19(4)56)52-32(61)26(40)18(3)55)33(62)48-21(8-5-13-45-37(41)42)35(64)53-15-7-10-24(53)31(60)49-22(36(65)66)9-6-14-46-38(43)44/h17-24,26-28,54-56H,5-16,40H2,1-4H3,(H2,39,57)(H,47,59)(H,48,62)(H,49,60)(H,50,63)(H,51,58)(H,52,61)(H,65,66)(H4,41,42,45)(H4,43,44,46)
InChIKeyOJUJXRVVDMPRER-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Procurement Guide: (Gln18)-PF4 (15-22) (human) – Identity, CAS Number, and Core Characteristics


(Gln18)-PF4 (15-22) (human), CAS 144207-60-3, is an octapeptide fragment (TTSQVRPR) corresponding to residues 15–22 of mature human platelet factor 4 (PF4/CXCL4), a 70-amino acid CXC chemokine [1]. The designation 'Gln18' identifies the native glutamine at position 18 of the PF4 sequence, not a mutation [2]. Also referred to as CT-112, this peptide retains discrete biological activities of the parent chemokine and has been investigated as an anti-inflammatory and anti-arthritic agent with reported activity via both subcutaneous injection and oral gavage routes [3]. The compound was assigned orphan drug designation for autoimmune disorders and reached preclinical development under Nuo Therapeutics [4].

Why (Gln18)-PF4 (15-22) Cannot Be Interchanged with Other PF4 Fragments or Generic Chemokine Peptides


PF4-derived peptides are not functionally interchangeable. US Patent 5,776,892 explicitly demonstrates that truncation of CT-112 by even a single N-terminal or C-terminal residue substantially alters anti-inflammatory activity in the arachidonic acid (AA)-induced mouse ear edema model [1]. A randomized-sequence octapeptide control (CT-120; VTRPTQRS) and an unrelated chemokine-derived peptide (CT-127; TTSGIHPK) failed to reproduce CT-112 activity, confirming that both sequence composition and full octapeptide length are required [1]. Furthermore, the C-terminal heparin-binding domain peptides of PF4 (e.g., residues 47–70) operate through a distinct mechanism involving heparin-binding lysine-rich sites and do not replicate the 15–22 fragment's activity profile [2]. Procurement of a truncated analog or a peptide from a different PF4 domain will not yield equivalent experimental outcomes.

Quantitative Differentiation Evidence for (Gln18)-PF4 (15-22) Against Closest Analogs and Controls


Oral Gavage Bioactivity: (Gln18)-PF4 (15-22) vs. Conventional Peptide Therapeutics

In the DBA/1 mouse type II collagen-induced arthritis (CIA) model, (Gln18)-PF4 (15-22) (CT-112) demonstrated therapeutic efficacy when administered by oral gavage, a finding reported in contrast to the general expectation that unmodified linear octapeptides undergo rapid gastrointestinal degradation [1]. While quantitative oral bioavailability (F%) data are not reported in the primary publication, the in vivo pharmacological effect—prevention of arthritis development in prophylactic cohorts and reduction of disease progression in therapeutic cohorts—was achieved via oral delivery at efficacy levels comparable to subcutaneous injection within the same study [1]. Most comparator PF4 fragments (e.g., PF4 47–70) have not been demonstrated to be orally active without formulation [2].

Oral peptide delivery Anti-inflammatory peptides Route of administration

Full-Length Sequence Requirement: CT-112 vs. Truncated PF4 (15-22) Derivatives in the Mouse Ear Edema Assay

US Patent 5,776,892 reports a systematic structure-activity relationship (SAR) study comparing full-length CT-112 (TTSQVRPR, SEQ ID NO: 1) with N- and C-terminally truncated derivatives in the AA-induced mouse ear thickness assay [1]. Figure 8 of the patent presents anti-inflammatory activity for nine peptide variants: full CT-112, seven truncated derivatives (including TSQVRPR, SQVRPR, QVRPR, VRP, TTSQVRP, TTSQVR, TTSQV, and TTSQ), and an untreated control. The full-length octapeptide CT-112 yielded the greatest inhibition of AA-induced ear thickness increase among all tested variants; progressive truncation from either terminus resulted in reduced activity [1]. Although exact numerical inhibition percentages are presented in graphical form in the patent and cannot be directly extracted here, the rank-order comparison establishes that the complete octapeptide is the minimally sufficient sequence for maximal activity in this assay.

Structure-activity relationship Peptide truncation Anti-inflammatory assay

Sequence Specificity: CT-112 vs. Random-Sequence Control (CT-120) and Unrelated Chemokine Peptide (CT-127)

Patent Figure 7 provides a direct head-to-head comparison of CT-112 against a randomized-sequence octapeptide (CT-120; VTRPTQRS, SEQ ID NO: 11) and a peptide derived from connective tissue activating peptide III (CT-127; TTSGIHPK, SEQ ID NO: 12) in the AA-induced mouse ear edema model [1]. CT-120, which contains the identical amino acid composition as CT-112 but in a scrambled order, exhibited substantially reduced anti-inflammatory activity. CT-127, which shares the N-terminal Thr-Thr-Ser motif but diverges in the remaining sequence, also showed lower activity compared to CT-112. Blocked derivatives of CT-112 (N-acetyl, C-amide, and doubly blocked forms) retained substantial activity, indicating that free termini are not essential, but the specific linear sequence TTSQVRPR is required [1].

Sequence specificity Scrambled peptide control Chemokine peptide comparison

In Vivo Arthritis Prevention and Treatment: CT-112 Dual Prophylactic/Therapeutic Efficacy vs. Single-Mode Comparators

Wooley et al. (1997) demonstrated that (Gln18)-PF4 (15-22) exhibits both prophylactic and therapeutic efficacy in the DBA/1 mouse CIA model [1]. When administered from the time of type II collagen immunization (prophylactic protocol), CT-112 prevented arthritis development. When administered from the initial onset of clinical arthritis (therapeutic protocol), CT-112 reduced disease progression. Patent Figures 10–14 present quantitative data including percent of mice developing arthritis, cumulative number of involved paws, cumulative arthritis index, and histopathology scores at CT-112 doses of 10 mg/kg and 100 mg/kg [2]. Histopathology scores (mean ± SEM) showed statistically significant reduction (p ≤ 0.05) at both dose levels versus untreated controls [2]. In contrast, many PF4-derived comparator peptides (e.g., PF4 47–70, CT-114) have been evaluated only in single-mode protocols or in vitro angiogenesis assays, lacking the dual prophylactic/therapeutic in vivo validation [3].

Collagen-induced arthritis Disease-modifying peptide Prophylactic vs. therapeutic

Fragment vs. Full-Length PF4: Retained Anti-Inflammatory Activity in a Defined, Synthetically Accessible Octapeptide

The octapeptide (Gln18)-PF4 (15-22) (MW 944.06 Da, C38H69N15O13) represents a structurally defined, synthetically tractable alternative to full-length recombinant PF4 (rPF4; 70 amino acids, ~7.8 kDa, homotetrameric) [1][2]. Wooley et al. (1997) established that this discrete peptide sequence retains the anti-inflammatory biological activity of the parent chemokine, as evidenced by efficacy in the CIA model [3]. Patent Figure 7 further demonstrates that CT-112 activity is comparable to or exceeds that of certain blocked full-length PF4 analogs tested in the same AA-induced ear edema assay [2]. The octapeptide's defined composition eliminates the batch-to-batch variability, tetramerization-dependent activity, and complex recombinant production requirements associated with full-length PF4 [1].

PF4 fragment bioactivity Synthetic peptide accessibility Chemokine fragment pharmacology

Dose-Dependent Serum IL-1β Reduction: A Cytokine-Specific Pharmacodynamic Marker

Wooley et al. (1997) reported that therapeutic treatment with CT-112 produced a consistent, significant reduction in circulating IL-1 levels in CIA mice [1]. The Novopro Labs product datasheet further specifies that this IL-1 reduction was dose-dependent [2]. This cytokine-specific pharmacodynamic (PD) response provides a quantifiable biomarker for target engagement that is not typically reported for other PF4-derived peptide fragments. For example, studies on PF4 47–70 have focused on FGF-2 and VEGF functional inhibition without reporting systemic cytokine modulation [3]. The IL-1 lowering effect is notable because elevated IL-1β is a central pathogenic driver in rheumatoid arthritis and autoinflammatory conditions, and the absence of marked immunosuppression (only moderate decreases in antibody levels and mitogen responses) suggests a selective rather than broadly immunosuppressive mechanism [1].

Interleukin-1 Pharmacodynamic biomarker Dose-response relationship

Validated Application Scenarios for (Gln18)-PF4 (15-22) (human) in Preclinical Research


Preclinical Rheumatoid Arthritis Models Requiring Oral Dosing Feasibility

In DBA/1 mouse collagen-induced arthritis studies, (Gln18)-PF4 (15-22) is the only PF4-derived fragment with published efficacy via oral gavage, enabling chronic dosing protocols without repeated injection stress. Both prophylactic (administration from immunization) and therapeutic (administration from arthritis onset) regimens are validated [1]. The dose-dependent serum IL-1 reduction provides a built-in PD biomarker for exposure-response modeling [1][2]. Recommended procurement specification: ≥95% purity (HPLC), TTSQVRPR sequence confirmed by mass spectrometry, TFA content documented for in vivo formulation.

Structure-Activity Relationship Studies on Chemokine-Derived Anti-Inflammatory Peptides

The comprehensive SAR dataset in US Patent 5,776,892 establishes CT-112 as the reference full-length active sequence against which truncated, blocked, and substituted analogs can be benchmarked in the AA-induced mouse ear edema assay [3]. Researchers designing novel PF4-derived analogs should procure the parent CT-112 peptide as the positive control, as the patent demonstrates that truncation by even one residue reduces activity. The defined molecular weight (944.06 Da) and sequence facilitate accurate molar concentration calculations for dose-response comparisons.

CXCR3 Receptor Pharmacology and Chemokine Signaling Studies

(Gln18)-PF4 (15-22) has been characterized as a CXCR3 receptor agonist with angiogenesis inhibitor activity [4]. For investigators studying the CXCR3A/CXCR3B signaling axis—where CXCR3B mediates angiostatic signaling in endothelial cells—this defined octapeptide offers a structurally tractable tool compound compared to full-length PF4. The absence of the heparin-binding C-terminal domain (residues 47–70) eliminates confounding polyanion interactions that complicate interpretation of full-length PF4 pharmacology [5]. Procurement should specify salt form (TFA vs. acetate) for consistency in receptor binding assays.

Comparative Immunology: Discriminating PF4 Domain-Specific Functions

The distinct activity profile of the 15–22 fragment (anti-inflammatory, IL-1 modulation) versus the 47–70 fragment (heparin-dependent FGF-2/VEGF inhibition) enables domain-mapping studies of PF4's pleiotropic functions [1][5]. Procurement of both peptides from a single vendor with matched purity specifications and formulation supports controlled comparative experiments. The 15–22 fragment's lack of immunosuppressive effects at therapeutic doses (only moderate antibody and mitogen response reduction) contrasts with broader immunosuppression observed with certain full-length chemokine interventions [1].

Quote Request

Request a Quote for (Gln18)-PF4 (15-22) (human)

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.